epsilon-Succinyllysine;epsilon-Succinyllysine
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Overview
Description
Epsilon-Succinyllysine is a post-translational modification of lysine, characterized by the addition of a succinyl group to the epsilon-amino group of lysine residues in proteins. This modification plays a crucial role in regulating protein function and cellular processes, including metabolism, gene expression, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epsilon-Succinyllysine can be synthesized through chemical and enzymatic methods. The chemical synthesis involves the reaction of lysine with succinic anhydride under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, with the pH adjusted to facilitate the formation of the succinylated product .
Industrial Production Methods
Industrial production of epsilon-Succinyllysine often relies on microbial fermentation. Specific strains of bacteria, such as Streptomyces species, are engineered to overproduce the succinylated lysine. The fermentation process is optimized for factors like nutrient supply, pH control, and oxygen levels to maximize yield .
Chemical Reactions Analysis
Types of Reactions
Epsilon-Succinyllysine undergoes various chemical reactions, including:
Oxidation: The succinyl group can be oxidized under specific conditions, leading to the formation of different oxidative products.
Reduction: Reduction reactions can convert the succinyl group back to its original form or to other reduced derivatives.
Substitution: The succinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of epsilon-Succinyllysine can produce various oxidized derivatives, while substitution reactions can yield a wide range of modified lysine residues .
Scientific Research Applications
Epsilon-Succinyllysine has numerous applications in scientific research:
Mechanism of Action
The mechanism by which epsilon-Succinyllysine exerts its effects involves the transfer of a succinyl group from succinyl-CoA to the lysine residue of a protein. This modification alters the charge and structure of the protein, affecting its function and interactions with other molecules. The succinylation process is regulated by enzymes such as succinyltransferases and de-succinylases, which add and remove the succinyl group, respectively .
Comparison with Similar Compounds
Epsilon-Succinyllysine is similar to other post-translational modifications like acetylation, methylation, and phosphorylation. it is unique in its ability to introduce a large negative charge and significant mass shift to the protein, leading to distinct functional consequences .
Similar Compounds
Acetyllysine: Involves the addition of an acetyl group to lysine residues.
Methyllysine: Involves the addition of one or more methyl groups to lysine residues.
Phosphorylated Lysine: Involves the addition of a phosphate group to lysine residues.
Epsilon-Succinyllysine stands out due to its unique chemical properties and significant impact on protein function and cellular processes.
Properties
Molecular Formula |
C10H18N2O5 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-amino-6-(3-carboxypropanoylamino)hexanoic acid |
InChI |
InChI=1S/C10H18N2O5/c11-7(10(16)17)3-1-2-6-12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
ZAFOVBXOMIXMTH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)CCC(=O)O)CC(C(=O)O)N |
Origin of Product |
United States |
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